N-propionyl-2-chloroacetamide
Description
Structure
3D Structure
Properties
CAS No. |
15322-68-6 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
N-(2-chloroacetyl)propanamide |
InChI |
InChI=1S/C5H8ClNO2/c1-2-4(8)7-5(9)3-6/h2-3H2,1H3,(H,7,8,9) |
InChI Key |
CGMHUHSNYLYFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=O)CCl |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of N Propionyl 2 Chloroacetamide
Nucleophilic Substitution Reactions at the α-Chloro Position
The chlorine atom on the α-carbon of N-propionyl-2-chloroacetamide is a competent leaving group, facilitating nucleophilic substitution reactions. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon is chiral. nih.gov The transition state is characterized by the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond. nih.gov The chemical reactivity of N-aryl-2-chloroacetamides, analogous compounds, is attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net
Reaction with Oxygen Nucleophiles (e.g., alkoxides, phenoxides)
This compound readily reacts with oxygen-based nucleophiles like alkoxides and phenoxides to form the corresponding α-ether derivatives. For instance, the reaction of α-chloroacetamides with sodium isopropoxide results in the substitution of the chlorine atom to yield the corresponding ether. researchgate.net These reactions are typically carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to generate the more potent alkoxide or phenoxide nucleophile. The general scheme involves the attack of the oxygen nucleophile on the α-carbon, displacing the chloride ion.
| Nucleophile | Reagent Example | Product Type | General Reaction |
|---|---|---|---|
| Alkoxide | Sodium Ethoxide (NaOEt) | α-Ethoxy Acetamide (B32628) | ClCH₂CONH(Propionyl) + NaOEt → EtOCH₂CONH(Propionyl) + NaCl |
| Phenoxide | Sodium Phenoxide (NaOPh) | α-Phenoxy Acetamide | ClCH₂CONH(Propionyl) + NaOPh → PhOCH₂CONH(Propionyl) + NaCl |
Reaction with Nitrogen Nucleophiles (e.g., amines, imines)
Nitrogen nucleophiles, such as primary and secondary amines, react with this compound to yield α-amino acetamide derivatives. researchgate.net The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic α-carbon, leading to the displacement of the chloride. researchgate.net Often, an excess of the amine is used to act as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction. researchgate.net While imines are also nitrogen-containing compounds, their nucleophilicity is generally lower than that of amines, and their reactions with chloroacetamides are less common without specific activation.
| Nucleophile | Reagent Example | Product Type | General Reaction |
|---|---|---|---|
| Primary Amine | Aniline | α-(Phenylamino) Acetamide | ClCH₂CONH(Propionyl) + 2 PhNH₂ → PhNHCH₂CONH(Propionyl) + PhNH₃Cl |
| Secondary Amine | Diethylamine | α-(Diethylamino) Acetamide | ClCH₂CONH(Propionyl) + 2 Et₂NH → Et₂NCH₂CONH(Propionyl) + Et₂NH₂Cl |
Reaction with Sulfur Nucleophiles (e.g., thiols, thionates)
Sulfur nucleophiles are particularly reactive towards α-chloroacetamides. Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily displace the chloride from this compound to form α-thioether derivatives. Kinetic studies on the reaction of N-phenylchloroacetamide with various thiols have shown that the reaction proceeds through a concerted SN2 mechanism. nih.gov The data suggest an early transition state with respect to both the attack by the thiolate and the departure of the leaving group. nih.gov Chloroacetamides are known to react with cysteine residues in peptides, highlighting the high reactivity with thiol groups. researchgate.netgoogle.com
| Reactant | Nucleophile | βnuc Value | Inferred Mechanism |
|---|---|---|---|
| N-Phenylchloroacetamide | Thiolates (RS⁻) | 0.22 ± 0.07 | Concerted SN2 with early transition state nih.gov |
Influence of Electronic and Steric Factors on Reactivity
The rate and feasibility of SN2 reactions on this compound are governed by several electronic and steric factors.
Electronic Effects : The electron-withdrawing nature of the adjacent amide carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This activation is a key feature of α-halo carbonyl compounds. The N-propionyl group, being an acyl group, contributes to this electron-withdrawing effect. Compared to an N-alkyl group, the N-acyl group is more electron-withdrawing, which can influence the reactivity of the α-carbon and the acidity of the N-H proton.
Intramolecular Cyclization Reactions and Heterocycle Formation
While intermolecular reactions are common, the structure of this compound and its derivatives can also allow for intramolecular reactions, leading to the formation of heterocyclic rings. researchgate.net Such cyclizations require the presence of a nucleophilic center within the molecule that can attack the electrophilic α-carbon.
Pathways to Aziridine (B145994) Derivatives
The formation of an aziridine ring from this compound via intramolecular cyclization is a theoretically possible but challenging pathway. Aziridines are three-membered nitrogen-containing heterocycles. youtube.com This transformation would require the amide nitrogen to act as the internal nucleophile, attacking the adjacent α-carbon to displace the chloride.
This type of reaction, known as a Gabriel-Cromwell reaction or related N-cyclization, typically requires a strong base to deprotonate the amide nitrogen, forming a highly reactive amide anion. The subsequent intramolecular SN2 attack would lead to the formation of the strained three-membered aziridine ring.
However, several factors make this pathway difficult:
Ring Strain : The formation of a three-membered ring is energetically unfavorable due to significant angle strain.
Amide Nucleophilicity : Amide anions are resonance-stabilized and are generally poor nucleophiles compared to alkoxides or thiolates.
Competing Reactions : Under strongly basic conditions, intermolecular reactions or elimination reactions could compete with the desired intramolecular cyclization.
While the direct cyclization of this compound itself to an N-propionyl-aziridin-2-one is not a commonly reported high-yield synthesis, intramolecular cyclizations of haloamides are known to produce various lactams and other heterocycles, often when a more favorable 5- or 6-membered ring can be formed. nih.govub.edu The synthesis of aziridines often proceeds through alternative routes, such as the addition of carbenes to imines or nitrenes to olefins. youtube.com
Synthesis of Thiazolidinones and Related Sulfur-Containing Heterocycles
This compound serves as a versatile precursor in the synthesis of various sulfur-containing heterocycles, most notably thiazolidinones. The reactivity of the α-chloroacetamide moiety is central to these transformations, providing an electrophilic carbon center susceptible to nucleophilic attack by sulfur-containing reagents.
A primary route to thiazolidin-4-ones involves the reaction of this compound with a sulfur nucleophile, such as thiourea (B124793) or ammonium (B1175870) thiocyanate (B1210189), followed by intramolecular cyclization. The mechanism commences with the nucleophilic substitution of the chlorine atom by the sulfur of the thiourea, forming an S-alkylated intermediate. Subsequent intramolecular cyclization, driven by the attack of the nitrogen atom onto the carbonyl carbon of the acetamide group, leads to the formation of the five-membered thiazolidinone ring. This process is often facilitated by a base and may proceed through a Dimroth-like rearrangement. researchgate.net
The general synthetic scheme can be outlined as follows:
Nucleophilic Substitution: The sulfur atom of a thiourea or thiocyanate derivative attacks the α-carbon of this compound, displacing the chloride ion to form a thiouronium salt intermediate.
Intramolecular Cyclization: The terminal nitrogen of the intermediate attacks the electrophilic carbonyl carbon of the amide.
Dehydration/Rearrangement: Elimination of water and subsequent rearrangement yield the stable 2-imino-4-thiazolidinone ring structure.
This synthetic strategy is highly adaptable, allowing for the creation of a diverse library of thiazolidinone derivatives by varying the substituents on the starting materials. For instance, α-chloroacetamides, the class to which this compound belongs, react with mixtures of elemental sulfur and amines to produce monothiooxamides, which are themselves precursors to other sulfur-containing heterocycles like 1,3,4-thiadiazoles. arabjchem.orgresearchgate.net The reaction is believed to proceed through the formation of polysulfide anions that react with the chloroacetamide. arabjchem.org
The versatility of α-chloroacetamides extends to reactions with various other sulfur nucleophiles. For example, reactions with 2-mercaptobenzothiazole (B37678) or 6-amino-2-mercaptopyrimidin-4-ol result in the substitution of the chlorine atom, leading to the formation of new bis-sulfide compounds. scielo.org.za
Table 1: Synthesis of Thiazolidinone Derivatives from α-Chloroacetamides
| Starting α-Chloroacetamide Derivative | Sulfur Reagent | Product | Reference |
| 2-chloro-N-(aryl)acetamide | Ammonium Thiocyanate | 2-(arylimino)thiazolidin-4-one | researchgate.net |
| N-Aryl 2-chloroacetamide (B119443) | Thiourea | 2-(Arylimino)thiazolidin-4-one | researchgate.net |
| Chloroacetyl chloride (precursor) | Thiourea | 2,4-thiazolidinedione | ekb.eg |
Formation of Imidazole (B134444) and Pyrrole (B145914) Analogs
The electrophilic nature of this compound also facilitates its use in the synthesis of nitrogen-containing heterocycles such as imidazole and pyrrole analogs. The reactive α-chloro group is key to these cyclization reactions.
The synthesis of imidazole derivatives can be achieved through reactions that involve the formation of two carbon-nitrogen bonds. While specific examples detailing the use of this compound are not prevalent in readily available literature, the general reactivity of N-aryl-2-chloroacetamides suggests its utility in such syntheses. researchgate.net The pathway typically involves the reaction of the α-chloroacetamide with an amidine or a similar N-C-N fragment. The reaction sequence involves an initial N-alkylation by displacement of the chloride, followed by an intramolecular cyclocondensation reaction where the second nitrogen attacks the amide carbonyl, ultimately forming the imidazole ring after dehydration.
Similarly, the construction of pyrrole rings can be envisioned through pathways like the Hantzsch pyrrole synthesis, adapted for an α-haloamide. This would involve the reaction of this compound with a β-ketoester in the presence of ammonia (B1221849) or a primary amine. The mechanism proceeds via:
Alkylation of the β-ketoester enolate at the α-carbon of the chloroacetamide.
Formation of an enamine from the resulting intermediate by reaction with ammonia or a primary amine.
Intramolecular cyclization via the attack of the enamine nitrogen onto the amide carbonyl group, followed by dehydration to yield the pyrrole ring.
The chemical reactivity of N-aryl 2-chloroacetamides, which are structurally analogous to this compound, has been shown to lead to various heterocyclic systems, including imidazoles and pyrroles, through nucleophilic substitution followed by intramolecular cyclization. researchgate.net
Table 2: General Heterocyclic Systems from N-Aryl 2-Chloroacetamides
| Reagent Type | Resulting Heterocycle | Mechanistic Step | Reference |
| Oxygen Nucleophiles | Furanones, Morpholinones | Intramolecular Cyclization | researchgate.net |
| Nitrogen Nucleophiles | Imidazoles, Pyrroles | Intramolecular Cyclization | researchgate.net |
| Sulfur Nucleophiles | Thiazolidinones, Thiophenes | Intramolecular Cyclization | researchgate.net |
Hydrolytic Degradation Mechanisms
The hydrolysis of this compound involves the cleavage of the amide bond, a reaction that can be catalyzed by either acid or base. The presence of the electron-withdrawing chloroacetyl group influences the reactivity of the amide linkage.
Under acidic conditions, the hydrolysis of the amide bond in this compound is initiated by the protonation of the amide carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The mechanistic steps are as follows:
Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), forming a resonance-stabilized cation.
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking oxygen to the nitrogen atom, making the propionylamino group a better leaving group.
Elimination: The C-N bond cleaves, releasing propionamide (B166681) and regenerating the carbonyl group of 2-chloroacetic acid. The acid catalyst is also regenerated.
The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid and the stability of the tetrahedral intermediate. The electron-withdrawing nature of the chlorine atom can influence the basicity of the amide oxygen and the stability of the intermediate stages.
In the presence of a base, such as a hydroxide (B78521) ion (OH⁻), the hydrolysis of this compound proceeds through a different mechanism. This pathway involves the direct nucleophilic attack of the hydroxide ion on the amide carbonyl carbon.
The mechanistic pathway involves:
Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral oxyanion intermediate. This step is typically the rate-determining step.
Elimination: The tetrahedral intermediate collapses, and the C-N bond is cleaved to expel the propionylamide anion, which is a relatively poor leaving group.
Protonation: The propionylamide anion is a strong base and is rapidly protonated by water or another proton source in the medium to form propionamide and regenerate the hydroxide ion.
Base-catalyzed hydrolysis is generally more efficient for amides than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The stability of the tetrahedral intermediate and the nature of the leaving group are critical factors influencing the reaction rate.
Rearrangement Reactions and Isomerization Processes
Currently, specific literature detailing significant rearrangement or isomerization reactions directly involving this compound is scarce. However, the structural motifs present in the molecule—an α-haloamide—suggest potential for certain transformations under specific conditions.
For instance, α-haloamides can, in principle, participate in reactions like the Favorskii rearrangement if a suitable base and substrate structure are present, although this is more common with α-haloketones. Isomerization could potentially occur via tautomerism, where the amide proton might shift to the oxygen, forming an imidic acid tautomer (N-propionyl-2-chloroacetimidic acid). The equilibrium for this process heavily favors the amide form under normal conditions.
Another possibility involves intramolecular cyclization under strong basic conditions, potentially leading to the formation of small, strained ring systems like aziridinones, although this would be a highly strained and likely unfavorable pathway. The primary reactivity of the molecule remains centered on the nucleophilic substitution at the α-carbon and reactions at the amide group, as detailed in the preceding sections.
Mechanistic Investigations of Biochemical and Molecular Interactions
Enzyme Inhibition Mechanisms via Covalent Adduction
The inhibitory action of N-propionyl-2-chloroacetamide and related compounds on enzymes is predominantly achieved through covalent adduction, where the compound permanently binds to the enzyme, altering its structure and function.
The primary mechanism for the covalent inhibition activity of chloroacetamides involves their interaction with cysteine residues. The thiol (-SH) group of cysteine is highly nucleophilic and can attack the electrophilic carbon atom of the chloroacetamide "warhead". nih.govmdpi.com This reaction, a form of protein alkylation, results in the formation of a stable thioether bond, which covalently links the inhibitor to the protein. creative-proteomics.com When this modification occurs on a cysteine residue located within the active site of an enzyme, it can irreversibly block substrate access or disrupt the catalytic machinery, leading to potent enzyme inhibition. nih.govnih.gov Chloroacetamide has been shown to be more specific for cysteine residues compared to other reagents like iodoacetamide, reducing off-target labeling of other amino acids. thermofisher.comwuxibiology.com
A well-documented target of chloroacetamide compounds is the very-long-chain fatty acid (VLCFA) elongase system. nih.govresearchgate.net VLCFAs are crucial components of hydrophobic polymers in plants, such as cuticular wax. nih.govplos.org The synthesis of VLCFAs involves a four-step elongation cycle, with the initial condensation step being catalyzed by VLCFA synthase. nih.govplos.org
Research has demonstrated that chloroacetamide herbicides specifically and irreversibly inhibit this initial condensation reaction. nih.govresearchgate.net The inhibition mechanism appears to involve competition with the acyl-CoA substrate. While the inhibitor can be displaced by high concentrations of the substrate if added simultaneously, once the chloroacetamide has bound to the enzyme, it cannot be removed. nih.govresearchgate.net This irreversible binding explains the very low concentrations required for inhibition, with 50% inhibition of VLCFA formation observed at nanomolar concentrations of some chloroacetamides. researchgate.net Notably, this inhibitory activity can be stereospecific, with only the (S)-enantiomers of certain chiral chloroacetamides showing activity. nih.govresearchgate.net
Table 1: Effects of Chloroacetamides on Very-Long-Chain Fatty Acid (VLCFA) Synthesis
| Observation | Affected System/Enzyme | Mechanism/Note | References |
|---|---|---|---|
| Specific inhibition of the first elongation step | VLCFA-synthase | Inhibits the condensation of an acyl-CoA primer with malonyl-CoA. | nih.govnih.gov |
| Irreversible binding | VLCFA-synthase | Cannot be displaced by substrate after a sufficient incubation time. | nih.govresearchgate.net |
| High potency | VLCFA formation in plants (e.g., cucumber, barley) | 50% inhibition (I50) is achieved with 10 to 100 nM of metazachlor. | researchgate.net |
| Stereospecificity | VLCFA-FAE1 synthase | Only the (S)-enantiomers of chiral chloroacetamides like metolachlor are active inhibitors. | nih.govresearchgate.net |
Plant type III polyketide synthases (PKSs) are a superfamily of enzymes that produce a wide array of natural products from CoA thioester substrates. nih.govmdpi.com These homodimeric enzymes share a common structural fold and a conserved Cys-His-Asn catalytic triad in their active sites. nih.govnih.gov The catalytic cycle relies on the nucleophilic cysteine residue to form a covalent intermediate with the starter and extender units during the iterative condensation process. rsc.org
Given that the catalytic mechanism of type III PKSs is dependent on a highly reactive cysteine residue, these enzymes are potential targets for covalent modification by electrophilic compounds such as this compound. nih.govnih.gov Alkylation of this catalytic cysteine would lead to irreversible inhibition of the enzyme. However, direct studies specifically demonstrating the modulation or inhibition of plant type III PKSs by this compound were not identified in the reviewed literature.
Calreticulin is a highly conserved chaperone protein located primarily in the endoplasmic reticulum (ER), where it plays critical roles in the proper folding of glycoproteins and the regulation of intracellular calcium (Ca²⁺) homeostasis. nih.govnih.govresearchgate.net As a major Ca²⁺-binding protein in the ER, calreticulin helps sequester large amounts of calcium, maintaining the high concentration of this ion within the ER lumen. nih.govresearchgate.net
Disruption of calreticulin function can lead to significant perturbations in calcium signaling and cellular lipid homeostasis. nih.govresearchgate.net While this compound is known to react with cysteine residues, the existing research does not provide direct evidence of its binding to calreticulin or its direct role in the dysregulation of calcium homeostasis via this protein. The interaction between chloroacetamides and calreticulin remains a hypothetical possibility pending further investigation.
Non-Enzymatic Protein Modification and Tagging Strategies
Beyond enzyme inhibition, the reactivity of the chloroacetamide group can be harnessed for broader applications in biochemistry and proteomics, such as the chemical modification and tagging of proteins.
The alkylation of protein thiols is a fundamental chemical modification technique used to covalently attach groups to cysteine residues. creative-proteomics.com Chloroacetamide is a sulfhydryl-reactive reagent that irreversibly blocks these residues. thermofisher.com The reaction proceeds via a nucleophilic substitution where the thiolate anion of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether linkage. creative-proteomics.comnih.gov This process is often used in proteomics to prevent the re-formation of disulfide bonds after they have been reduced, ensuring that proteins remain in a denatured state for accurate analysis. creative-proteomics.comthermofisher.com The specificity of chloroacetamides for cysteine makes them valuable tools for labeling specific sites on proteins, studying protein structure, and developing covalent probes for identifying protein-protein interactions. nih.govrsc.org
Table 2: Characteristics of Protein Thiol Alkylation by Chloroacetamide
| Feature | Description | References |
|---|---|---|
| Reaction Type | Covalent modification (SN2 nucleophilic substitution). | nih.govcreative-proteomics.com |
| Target Residue | Primarily cysteine (thiol group). | mdpi.comthermofisher.com |
| Bond Formed | Stable thioether bond. | creative-proteomics.com |
| Primary Application | Blocking reduced cysteine residues to prevent disulfide bond formation in proteomics. | creative-proteomics.comthermofisher.com |
| Specificity | More specific for cysteine compared to iodoacetamide, with fewer off-target reactions. | thermofisher.comwuxibiology.com |
Modulation of Cellular Regulatory Pathways through Biochemical Interactions
Histone post-translational modifications (HPTMs) are critical for regulating chromatin structure and gene expression. nih.gov Among these, lysine propionylation (Kpr) and lysine acetylation (Kac) are key marks associated with transcriptionally active chromatin. creative-proteomics.comsemanticscholar.orgmtoz-biolabs.com Both modifications neutralize the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more open and accessible chromatin structure. nih.gov
The enzymes responsible for these modifications, primarily histone acetyltransferases (HATs), can also function as histone propionyltransferases, utilizing propionyl-Coenzyme A (propionyl-CoA) as a donor molecule instead of acetyl-CoA. nih.govnih.gov The cellular levels of these acyl-CoA molecules can thus influence the landscape of histone acylation. nih.gov
This compound possesses structural features that suggest a potential to modulate these pathways through a dual-action mechanism:
Competitive Inhibition/Recognition: The propionyl group mimics the structure of the natural substrate used by HATs. It could potentially bind to the active site of these enzymes, competing with acetyl-CoA or propionyl-CoA and thereby influencing the rate of histone acetylation and propionylation.
Covalent Modification: The reactive chloroacetamide moiety could covalently bind to a nucleophilic residue, such as a cysteine, within or near the active site of a HAT or an associated protein in the chromatin-modifying complex. This irreversible binding could lead to a sustained alteration of enzyme activity, either inhibiting or potentially locking the enzyme in a particular conformational state.
This proposed mechanism suggests that this compound could serve as a chemical tool to investigate the interplay between different histone acylation states and their impact on gene regulation.
Chloroacetamide-containing compounds are known to induce cytotoxicity by triggering programmed cell death, or apoptosis. A primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in ROS can activate stress-related signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govplos.org
The MAPK signaling network plays a pivotal role in converting extracellular stimuli into cellular responses, including apoptosis. nih.gov Two key sub-pathways in this process are:
c-Jun N-terminal Kinase (JNK) Pathway: Sustained activation of JNK is strongly associated with pro-apoptotic signaling. nih.gov
p38 MAPK Pathway: Similar to JNK, prolonged activation of p38 MAPK is linked to the induction of apoptosis in response to cellular stress. nih.gov
Activation of the JNK and p38 MAPK pathways by this compound-induced ROS would lead to the phosphorylation and activation of downstream targets. This cascade ultimately converges on the intrinsic apoptosis pathway, characterized by the activation of effector caspases, such as Caspase-3, Caspase-8, and Caspase-9, which execute the dismantling of the cell. mdpi.com
| Component | Role in Apoptosis Induction | Key Downstream Effectors |
|---|---|---|
| This compound | Induces Reactive Oxygen Species (ROS) | MAPK Pathways |
| Reactive Oxygen Species (ROS) | Causes cellular oxidative stress | JNK, p38 MAPK |
| JNK / p38 MAPK Pathways | Signal for programmed cell death | Bcl-2 family proteins, Caspases |
| Caspases (e.g., Caspase-3) | Execute the apoptotic program | Cleavage of cellular proteins |
Advanced Spectroscopic and Chromatographic Characterization in Research
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are paramount for the elucidation of the functional groups and electronic properties of N-propionyl-2-chloroacetamide.
Infrared (IR) Spectroscopy provides critical information about the covalent bonds within the molecule. The analysis of this compound would reveal characteristic absorption bands corresponding to its distinct functional groups. While a specific spectrum for this compound is not publicly cataloged, the expected vibrational frequencies can be predicted based on data from analogous structures like N-substituted chloroacetamides and the parent 2-chloroacetamide (B119443) nih.govnist.govnist.gov.
Key functional groups and their expected IR absorption regions include:
N-H Stretching: A secondary amide, this compound should exhibit an N-H stretching vibration, typically appearing in the region of 3230-3270 cm⁻¹.
C=O Stretching (Amide I and Amide II): The molecule contains two carbonyl groups. The C=O stretching of the chloroacetamide moiety (Amide I band) is expected around 1640-1670 cm⁻¹. The propionyl carbonyl stretch would likely appear in a similar region, potentially leading to a broad or overlapping band. The N-H bending vibration (Amide II band) typically occurs near 1540 cm⁻¹.
C-Cl Stretching: The carbon-chlorine bond gives rise to a characteristic absorption in the fingerprint region, generally between 700 and 800 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching from the propionyl group's ethyl chain would be observed in the 2850-3000 cm⁻¹ range.
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3230 - 3270 |
| Carbonyl (Amide I) | C=O Stretch | 1640 - 1670 |
| Amide | N-H Bend (Amide II) | ~1540 |
| Alkyl Halide | C-Cl Stretch | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to investigate the electronic transitions within a molecule. Amides typically exhibit a weak n → π* transition around 210-220 nm. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol is expected to show a primary absorption maximum in this region. The exact λmax and molar absorptivity (ε) would be determined experimentally. Studies on related compounds, such as 2-chloro-N-(2,4-dinitrophenyl)acetamide, show how chromophoric substituents can significantly shift absorption maxima to longer wavelengths researchgate.netresearchgate.net. For this compound itself, significant absorption is not expected in the visible region, as it lacks extensive conjugation or strong chromophores.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of its synthesis, due to its high resolution and sensitivity sigmaaldrich.com. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of polar compounds.
Developing a robust HPLC method is essential for accurately quantifying this compound and separating it from starting materials (e.g., propionamide (B166681), 2-chloroacetyl chloride), by-products, and degradation products. A typical method development strategy would involve:
Column Selection: A C18 or C8 stationary phase is generally effective for separating small polar organic molecules.
Mobile Phase Selection: A mixture of water (often with a pH-modifying acid like formic or phosphoric acid to ensure peak sharpness) and an organic solvent such as acetonitrile or methanol is used. A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent, is often employed to separate compounds with a range of polarities.
Detection: A UV detector set at a wavelength around 210 nm would be suitable for detecting the amide chromophore.
This approach allows for the clear separation of the desired product from potential impurities, which would have different retention times based on their polarity. For instance, the more polar starting material, propionamide, would elute earlier than the final product.
Interactive Data Table: Example HPLC Method Parameters for Chloroacetamide Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons to suppress ionization of any acidic/basic sites. |
| Mobile Phase B | Acetonitrile | Common organic modifier for tuning retention. |
| Elution | Gradient (e.g., 10% to 90% B over 15 min) | Ensures elution of both polar impurities and the less polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detector | UV at 210 nm | Corresponds to the n → π* transition of the amide bond. |
For obtaining highly pure samples of this compound for further research, preparative HPLC is the method of choice springernature.comlcms.cz. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of the target compound nih.govresearchgate.net. The analytical method is first optimized for maximum resolution between the product and its closest impurities. The method is then scaled up by increasing the column diameter and adjusting the flow rate and sample load accordingly. Fractions are collected as the target compound elutes from the column, and the purity of these fractions is subsequently verified by analytical HPLC.
Thin Layer Chromatography (TLC) and Gas Chromatography (GC) for Reaction Progress and Purity
Thin Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable tool for monitoring the progress of the synthesis of this compound in real-time thieme.de. A small aliquot of the reaction mixture is spotted onto a silica gel plate alongside the starting materials. The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
Monitoring Progress: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, this compound, will appear and intensify. The product, being a larger and potentially less polar molecule than some starting materials like propionamide, will have a different retardation factor (Rf).
Purity Assessment: TLC can also provide a quick qualitative assessment of purity. The presence of multiple spots in the lane corresponding to the purified product indicates the presence of impurities. Visualization is typically achieved using a UV lamp (254 nm) if the compounds are UV-active, or by staining with reagents like potassium permanganate.
Gas Chromatography (GC) can also be used for the analysis of this compound, although HPLC is often preferred for amides due to their polarity and potential for thermal degradation. For GC analysis, a derivatization step might be necessary to increase volatility and thermal stability. However, direct analysis is possible using a polar capillary column (e.g., a wax or cyano-based phase). A temperature-programmed method, where the column temperature is gradually increased, would be required to elute the compound. A patent for analyzing a related precursor, 2-chloropropionyl chloride, utilizes a temperature-programmed GC method with an inert column, demonstrating the applicability of the technique in this chemical space google.com. The detector of choice would typically be a Flame Ionization Detector (FID).
Theoretical and Computational Approaches to Understanding N Propionyl 2 Chloroacetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For N-propionyl-2-chloroacetamide, DFT calculations can predict key structural parameters like bond lengths, bond angles, and dihedral angles. By iteratively adjusting the atomic coordinates to minimize the molecule's energy, the most stable conformation is identified.
These calculations are crucial for understanding the molecule's reactivity. For instance, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a critical indicator of molecular stability and reactivity. A smaller HOMO-LUMO energy gap suggests a higher propensity for electronic transitions, which can enhance molecular polarizability and reactivity. researchgate.net
Energy profiles for reactions involving this compound, such as nucleophilic substitution at the alpha-carbon, can also be mapped using DFT. By calculating the energy of reactants, transition states, and products, a reaction pathway can be elucidated, providing insight into the reaction's kinetics and thermodynamics.
Table 1: Illustrative DFT-Calculated Structural Parameters for a Chloroacetamide Derivative
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | 1.78 Å |
| C=O Bond Length | 1.23 Å |
| N-C (amide) Bond Length | 1.35 Å |
| C-C-Cl Bond Angle | 111.5° |
| O=C-N-C Dihedral Angle | 178.2° |
Note: This data is representative of typical chloroacetamide structures as determined by DFT calculations and serves as an example.
Computational methods, particularly DFT, are also highly effective at predicting spectroscopic properties, which aids in the interpretation of experimental data. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. researchgate.net These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. For this compound, this would involve identifying characteristic peaks for C=O stretching, N-H bending, and C-Cl stretching.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical values, when benchmarked against experimental data obtained in solvents like DMSO-d6, help in the precise assignment of signals in the NMR spectrum, confirming the compound's structural integrity. researchgate.net Time-dependent DFT (TD-DFT) can further be employed to predict electronic transitions, providing theoretical UV-Visible absorption spectra in various solvents. researchgate.net
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com This approach is invaluable for investigating how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the dynamic behavior of the compound within a biological environment. researchgate.net
In a typical MD simulation, the compound is placed in the active site of a target protein, and the entire system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. This allows researchers to observe the stability of the compound in the binding pocket, identify key intermolecular interactions (like hydrogen bonds and van der Waals forces), and calculate the binding free energy, which indicates the affinity of the compound for its target. researchgate.netlanl.gov Such simulations can reveal conformational changes in both the ligand and the protein upon binding, providing critical insights for drug design. researchgate.net
Computational Prediction of Reaction Mechanisms and Transition States
Understanding the precise mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides tools to map out reaction pathways and characterize the high-energy transition states that govern reaction rates. For this compound, a key reaction is the nucleophilic substitution of the chlorine atom, a common pathway for the biological activity of α-haloacetamides. researchgate.net
Using quantum chemical methods like DFT, the geometry of the transition state for such a reaction can be calculated. The "distortion/interaction" or "activation strain" model is a theoretical tool that can be used to analyze the energy of this transition state. researchgate.net It partitions the activation energy into two components: the strain energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted reactants. researchgate.net This analysis can reveal whether a reaction is controlled by the energetic cost of distorting the molecule or by the strength of the interaction with the incoming nucleophile. Such computational studies have shed significant light on complex reaction mechanisms, including those in asymmetric catalysis and glycosylation reactions. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that seeks to find a statistically significant correlation between a molecule's structural or physicochemical properties (descriptors) and its chemical reactivity. nih.govresearchgate.net For a series of compounds like chloroacetamide derivatives, QSRR can be used to predict reactivity based on calculated molecular descriptors. nih.gov
The process involves several steps:
Data Set Selection: A series of structurally related chloroacetamides with known reactivity data is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector regression), are used to build a mathematical model that relates a subset of the most relevant descriptors to the observed reactivity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
For chloroacetamides, QSRR models can predict factors like their rate of reaction with nucleophiles or their potential toxicity, based on descriptors like the number of carbon atoms or rotatable bonds. nih.gov
Table 2: Example Molecular Descriptors Used in QSRR Studies of Chloroacetamides
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to electrophilicity and polar interactions |
| Topological | Number of rotatable bonds, Wiener index | Influences conformational flexibility and toxicity nih.gov |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Affects solubility, membrane permeability, and biological profile nih.gov |
| Steric | Molecular Volume, Surface Area | Governs accessibility to reactive sites |
Cheminformatics and Virtual Screening for Analog Design
Cheminformatics combines computational techniques with chemical information to support drug discovery and design. One of its most powerful applications is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify those likely to bind to a specific biological target. springernature.com
If this compound were identified as a "hit" compound with interesting activity, virtual screening could be used to find structurally similar or functionally analogous compounds with potentially improved properties. There are two main approaches:
Ligand-Based Virtual Screening: This method is used when the structure of the target is unknown. A computational model of the known active compound (the "ligand") is used as a template to search databases for other molecules with similar shapes, sizes, or electrostatic properties.
Structure-Based Virtual Screening: When the 3D structure of the biological target (e.g., an enzyme) is known, this approach can be used. It involves docking candidate molecules from a database into the active site of the target and scoring how well they fit. nih.gov This allows for the identification of novel scaffolds that are complementary to the binding site.
These screening methods can rapidly prioritize a small subset of compounds for laboratory synthesis and testing, dramatically accelerating the process of designing more effective and specific analogs.
Exploration of N Propionyl 2 Chloroacetamide As a Chemical Building Block and Mechanistic Probe
Precursor in the Synthesis of Diverse Organic Scaffolds
The chemical reactivity of N-acyl-2-chloroacetamides, including the N-propionyl derivative, makes them valuable starting materials in organic synthesis. The presence of a highly reactive carbon-chlorine bond allows for facile nucleophilic substitution, providing a gateway to a wide array of functionalized molecules.
The N-acyl-2-chloroacetamide framework is a key precursor for the synthesis of various heterocyclic compounds. The chemical reactivity of N-aryl 2-chloroacetamides, a class to which N-propionyl-2-chloroacetamide is related, is largely defined by the ease with which the chlorine atom can be replaced by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This substitution reaction can be followed by an intramolecular cyclization, leading to the formation of diverse heterocyclic systems, including imidazoles, pyrroles, thiazolidine-4-ones, and thiophenes. researchgate.net
For instance, N-aryl-2-chloroacetamide derivatives react with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) to yield 2-(arylimino)thiazolidin-4-ones. researchgate.net This reactivity highlights the potential of this compound to serve as a foundational element in the construction of complex, multi-ring systems of potential pharmacological interest.
Table 1: Examples of Heterocyclic Systems Derived from Chloroacetamide Precursors
| Precursor Class | Nucleophile/Reagent | Resulting Heterocycle |
|---|---|---|
| N-Aryl-2-chloroacetamide | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-one |
| N-Aryl-2-chloroacetamide | Various S, N, O Nucleophiles | Imidazole (B134444), Pyrrole (B145914), Thiophene |
This table illustrates the types of heterocyclic systems that can be synthesized from N-substituted 2-chloroacetamide (B119443) precursors, indicating the versatility of the chloroacetamide group in cyclization reactions.
The 2-chloroacetamide moiety is a well-established pharmacophore found in numerous bioactive compounds. Derivatives of 2-chloro-N-alkyl/aryl acetamides have been synthesized and investigated for a range of biological activities, including antimicrobial, antifungal, and herbicidal properties. ijpsr.info These compounds are often prepared through the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.info
Research has demonstrated that N-substituted chloroacetamides are valuable intermediates for creating molecules with significant biological effects. For example, novel derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized and evaluated for their antimicrobial and antiproliferative activities against cancer cell lines. nih.gov The synthetic strategy often involves a multi-step process where the chloroacetamide is introduced and then further reacted with various nucleophiles to generate a library of analogues. nih.gov This modular approach allows for the systematic exploration of the structure-activity relationship, highlighting how modifications to the molecule can impact its biological function. The this compound scaffold can thus be considered a valuable starting point for the development of new therapeutic agents.
Table 2: Bioactive Properties of N-Substituted Chloroacetamide Derivatives
| Compound Class | Biological Activity Investigated | Example Application |
|---|---|---|
| 2-Chloro-N-alkyl/aryl acetamides | Antibacterial, Antifungal | Disinfectants, Herbicides |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives | Antimicrobial, Antiproliferative | Potential Anticancer Agents |
This table summarizes the observed biological activities of various derivatives synthesized from chloroacetamide precursors, demonstrating the scaffold's importance in medicinal chemistry.
Design and Application as Mechanistic Probes in Chemical Biology
Beyond its role in synthesis, the reactive nature of the chloroacetamide group allows for its use in chemical biology, particularly in the study of enzymes and their mechanisms.
Affinity labeling is a technique used to identify and map the active sites of enzymes or other biological macromolecules. An affinity labeling reagent is a molecule that structurally resembles a substrate or ligand for a specific protein. It binds reversibly to the active site and then forms a stable, covalent bond with a nearby amino acid residue, thereby "labeling" it.
Compounds containing a reactive electrophilic center, such as haloketones and chloroacetamides, are classic examples of affinity labeling reagents. nih.gov The carbon atom bonded to the chlorine in this compound is electrophilic and susceptible to attack by nucleophilic amino acid side chains (e.g., cysteine, histidine, lysine) commonly found in enzyme active sites. By designing a chloroacetamide derivative that has affinity for a particular enzyme's active site, it can be used as a probe to covalently modify that site, aiding in its identification and characterization.
Covalent modification by reagents like this compound can provide significant insights into enzyme mechanisms. By irreversibly binding to the active site, the reagent can inactivate the enzyme. Identifying the specific amino acid that has been modified helps to pinpoint residues that are crucial for binding or catalysis.
Furthermore, the rate of inactivation can be studied under various conditions (e.g., in the presence of substrates or inhibitors) to understand the dynamics of the enzyme-ligand interaction. While specific studies employing this compound as an enzyme inactivator are not detailed in the available literature, the principle is well-established for the broader class of α-haloamides. Their utility as mechanism-based inactivators or suicide substrates allows for the detailed investigation of catalytic pathways.
Contribution to the Development of New Synthetic Methodologies
The use of versatile and reactive building blocks is fundamental to the development of new synthetic methodologies. unimi.it this compound and related compounds contribute to this field by providing a reliable platform for constructing complex molecules through multi-step reaction sequences. mdpi.com
The synthesis of N-substituted-2-chloroacetamides is typically straightforward, often involving the acylation of an amine with chloroacetyl chloride. mdpi.com The resulting product serves as a key intermediate that can undergo a variety of subsequent transformations. For example, the development of synthetic routes to β-lactamase inhibitors has utilized N-substituted-2-chloroacetamides as starting points for more elaborate structures. mdpi.com The reliable and predictable reactivity of the chloroacetamide group allows chemists to design complex synthetic pathways, including domino or cascade reactions, where multiple bonds are formed in a single operation. unimi.it The incorporation of building blocks like this compound into these strategies expands the toolbox available to synthetic chemists, enabling the efficient construction of novel organic compounds. mdpi.com
Emerging Research Frontiers and Future Perspectives
Advancements in Green and Sustainable Synthesis of N-Acylated Chloroacetamides
The synthesis of N-acylated chloroacetamides, including N-propionyl-2-chloroacetamide, has traditionally relied on methods that are often effective but may utilize harsh reagents and organic solvents. The contemporary shift towards green chemistry has spurred the development of more environmentally benign synthetic protocols. These modern approaches prioritize mild reaction conditions, the reduction of waste, and the elimination of toxic catalysts and solvents. orientjchem.orgresearchgate.nethumanjournals.com
Recent research has demonstrated efficient, catalyst-free methods for the N-acylation of amines. orientjchem.orgresearchgate.net These reactions can often be carried out in water or even under solvent-free conditions, which significantly reduces the environmental impact. orientjchem.orgresearchgate.net The use of readily available and less hazardous acylating agents is also a key feature of these green methodologies. Such advancements not only make the synthesis of N-acylated chloroacetamides more sustainable but also often lead to higher yields and simpler purification procedures. orientjchem.orgresearchgate.nettandfonline.com
| Parameter | Traditional Synthesis | Green Synthesis |
| Catalyst | Often requires acid or base catalysts | Catalyst-free or uses benign catalysts orientjchem.orgresearchgate.net |
| Solvent | Typically organic solvents | Water or solvent-free conditions orientjchem.orgresearchgate.net |
| Reaction Conditions | Can be harsh | Mild and ambient conditions researchgate.net |
| Work-up | Often complex | Simple filtration or precipitation tandfonline.com |
| Waste Generation | Can be significant | Minimized humanjournals.com |
Discovery of Novel Reactivity Patterns and Transformation Pathways
This compound and its analogs are characterized by their reactivity, largely attributed to the electrophilic nature of the carbon atom bearing the chlorine. researchgate.net This inherent reactivity allows for a variety of nucleophilic substitution reactions, which have been a cornerstone of their chemical utility. researchgate.net Current research is focused on uncovering new and more complex transformation pathways that extend beyond simple substitutions.
The alkylating capability of chloroacetamides is a key area of investigation. nih.govresearchgate.net Studies have explored their reactions with a diverse array of nucleophiles, including those containing sulfur, nitrogen, and oxygen. researchgate.net These investigations are leading to the synthesis of novel heterocyclic compounds and other complex molecular architectures. researchgate.net The subtle interplay of steric and electronic effects within the N-acyl group and the aromatic substituents can dramatically influence the reactivity and the reaction mechanism, opening avenues for fine-tuning the chemical behavior of these compounds. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
By analyzing large datasets of known compounds and their properties, ML models can identify structure-activity relationships that may not be immediately obvious to human researchers. nih.gov This allows for the in silico design of new this compound derivatives with tailored characteristics. For instance, algorithms can be trained to predict the alkylating potential or the selectivity of a compound for a specific biological target, guiding synthetic efforts towards the most promising candidates. digitellinc.com This data-driven approach minimizes the need for extensive trial-and-error synthesis and testing, making the discovery process more efficient and cost-effective.
Development of Next-Generation Mechanistic Probes for Systems Biology
The ability of N-acylated chloroacetamides to act as covalent modifiers of biological macromolecules makes them valuable tools for chemical and systems biology. nih.gov Specifically, the chloroacetamide moiety can function as a "warhead" that forms a covalent bond with the thiol group of cysteine residues in proteins. nih.gov This property is being harnessed to develop sophisticated mechanistic probes for studying complex biological processes.
These probes can be designed to be highly selective for specific proteins or enzymes, allowing researchers to investigate their function within a cellular context. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the this compound scaffold, scientists can visualize the localization of the target protein, track its interactions with other molecules, and gain insights into its role in cellular signaling pathways. The development of tunable electrophiles, such as sulfamate (B1201201) acetamides, offers a promising alternative to traditional chloroacetamides, with the potential for greater selectivity and reduced off-target effects. nih.gov
Exploration in Interdisciplinary Research Areas (excluding clinical applications)
The unique chemical properties of this compound and its derivatives are paving the way for their application in a range of interdisciplinary fields beyond the biomedical sphere. One notable area is agriculture, where chloroacetamide-based compounds have been utilized as herbicides. nih.govresearchgate.net Ongoing research in this domain aims to develop new derivatives with improved efficacy and enhanced environmental profiles.
In the realm of materials science, the reactivity of the chloroacetamide group can be exploited for the modification of polymers and other materials. researchgate.net For example, these compounds can be used to introduce specific functional groups onto a polymer backbone, thereby altering its physical and chemical properties. This could lead to the development of new materials with tailored characteristics for a variety of applications, from advanced coatings to novel drug delivery systems. Further research into the synthesis of N-aryl 2-chloroacetamides continues to expand their potential as versatile synthetic intermediates. researchgate.net
Q & A
Basic Research Questions
Q. What are the foundational safety protocols for handling N-propionyl-2-chloroacetamide in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) and ventilation is critical. Avoid inhalation/ingestion by using fume hoods and closed systems. Safety Data Sheets (SDS) for analogous chloroacetamides emphasize hazard codes like H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled). Emergency protocols include immediate decontamination with water and medical consultation for exposure .
Q. What synthetic routes are typically employed for preparing this compound, and what are the critical reaction conditions?
- Methodological Answer : Synthesis involves chloroacetylation of a primary amine (e.g., propionamide derivatives). Key steps include:
- Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to form the acetamide backbone .
- Condensation reactions with propionyl chloride, requiring controlled temperature (0–5°C) to prevent side reactions like over-acylation .
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .
Q. What spectroscopic techniques are standard for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm propionyl (δ ~1.1–1.3 ppm for CH₃, ~2.3–2.5 ppm for CH₂) and chloroacetamide (δ ~3.8–4.2 ppm for Cl-CH₂) moieties .
- IR : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~600–700 cm⁻¹ (C-Cl) .
- Elemental analysis : Validate C, H, N, and Cl content (±0.3% deviation) .
Advanced Research Questions
Q. How can multi-step synthesis pathways for this compound be optimized to address low yields?
- Methodological Answer :
- Catalyst screening : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require post-synthesis removal via distillation .
- Stepwise monitoring : Employ TLC/HPLC at each stage to isolate intermediates and minimize side products .
- Yield improvement : For example, reports a 2–5% yield in an 11-step synthesis, highlighting the need for selective protecting groups .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions for chloroacetamide derivatives?
- Methodological Answer :
- Cross-validation : Compare experimental NMR/X-ray data (e.g., bond lengths/angles from single-crystal studies ) with DFT-optimized structures (e.g., Gaussian/B3LYP methods).
- Dynamic effects : Account for solvent interactions (e.g., COSMO-RS models) and tautomerism in computational simulations .
- Impurity analysis : Use LC-MS to detect trace byproducts that distort spectral interpretations .
Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C, sampling at intervals (24–72 hrs). Analyze degradation via HPLC .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage (-20°C) .
- Hydrolysis pathways : Identify breakdown products (e.g., propionic acid, chloroacetate) using GC-MS .
Q. What advanced techniques are recommended for analyzing stereochemical outcomes in this compound derivatives?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak columns with hexane/IPA mobile phases to separate enantiomers .
- VCD (Vibrational Circular Dichroism) : Resolve absolute configurations by correlating experimental IR spectra with computational models .
- X-ray crystallography : Resolve crystal packing effects (e.g., ’s mean C-C bond length = 0.003 Å) to confirm stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Purity verification : Re-evaluate compound purity using qNMR or elemental analysis, as impurities >2% can skew bioassay results .
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time) .
- Structural analogs : Test derivatives (e.g., N-alkyl vs. N-aryl variants) to isolate structure-activity relationships .
Q. What factors contribute to variability in thermal decomposition profiles of chloroacetamide derivatives?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures (e.g., 150–200°C for N-propionyl derivatives) .
- Atmospheric effects : Oxygen vs. nitrogen environments may alter degradation pathways (e.g., oxidation vs. pyrolysis) .
- Crystallinity : Amorphous vs. crystalline forms (via XRD) exhibit different stability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
